N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising biological activities, including antibacterial and antifungal properties.
Medicine: Due to its biological activities, the compound is being explored for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . Additionally, the compound can interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide: Similar in structure but with a chlorine atom instead of fluorine.
N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonamide: Contains a bromine atom, which can affect the compound’s reactivity and biological properties.
N-(1,3-benzothiazol-2-yl)-4-iodobenzenesulfonamide: The presence of an iodine atom can lead to different pharmacokinetic and pharmacodynamic properties compared to the fluorine-containing compound.
The uniqueness of this compound lies in its specific combination of the benzothiazole moiety and the fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVJOUAMXCLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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